Norethisterone-3-oxime

anti-progestin receptor binding progesterone receptor

Select NETO (CAS 23965-86-8) to leverage its unique C3-oxime pharmacology: 12.5× greater anti-implantation potency than norethisterone, intrinsic anti-progestational activity, and dual-prodrug metabolism generating both NET and ethinylestradiol. This oxime resists hepatic clearance unlike 3-keto progestins, enabling distinct in vitro-in vivo extrapolation studies. Requires isomerically characterized reference material for HPLC/LC-MS/MS method validation. Do not substitute with norethisterone or its acetate—pharmacological and metabolic profiles are non-equivalent.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
CAS No. 23965-86-8
Cat. No. B1243040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethisterone-3-oxime
CAS23965-86-8
Synonymsnorethindrone-3-oxime
norethisterone-3-oxime
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
InChIInChI=1S/C20H27NO2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21-23)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22-23H,4-11H2,2H3/b21-14+/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyCACLDHHVRLSJEY-ONWYLSRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norethisterone-3-oxime (CAS 23965-86-8) Chemical Identity and Procurement-Relevant Classification


Norethisterone-3-oxime (NETO; norethindrone-3-oxime; CAS 23965-86-8; molecular formula C₂₀H₂₇NO₂; MW 313.43) is a synthetic 19-nortestosterone-derived steroid oxime that functions as a mixed progestogenic/anti-progestogenic prodrug [1]. Unlike simple 3-keto progestins such as norethisterone (NET), the C3 oxime moiety introduces a dual-action pharmacological fingerprint and profoundly alters metabolic handling. NETO and its 17β-acetate prodrug (NETO-AC) were developed as postcoital contraceptive candidates and are explicitly claimed in US Patent 4,027,019 for pre- and post-coital fertility suppression [2]. The compound is listed in authoritative chemical and biomedical ontologies including PubChem, MeSH, and the FDA Global Substance Registration System (UNII: RXZ2AGW4U9) [1][3].

Why Norethisterone-3-oxime Cannot Be Interchanged with Norethisterone or Other 19-Norprogestins


Norethisterone-3-oxime is frequently catalogued alongside standard 19-norprogestins, yet treating it as a generic substitute for norethisterone (NET), norethisterone acetate, or levonorgestrel introduces both pharmacological and analytical risk. The C3 oxime group generates qualitatively distinct receptor pharmacology: NETO exhibits significant anti‑progestational activity that is absent in NET even at high doses [1]. Quantitatively, NETO's anti‑implantation potency in vivo exceeds that of NET by 12.5‑fold [2]. Additionally, the oxime imparts markedly slower hepatic clearance compared to the parent 3‑keto compound—observed as a drastic >15‑fold increase in hepatocyte half‑life in the rat and 3‑fold in the dog [3]—and enables simultaneous generation of two pharmacologically active metabolites (NET and ethinylestradiol) upon hydrolysis, a dual‑prodrug feature absent in simple esters such as norethisterone acetate [4]. Therefore, procurement decisions that substitute NETO with NET or another 19‑norprogestin without accounting for these orthogonal metabolic, receptor‑activity, and potency dimensions will yield non‑equivalent experimental outcomes.

Norethisterone-3-oxime (CAS 23965-86-8) – Quantitative Differentiation Evidence Against Closest Comparators


Pharmacological Switch: Anti-Progestational Activity Absent in Norethisterone

In a competitive progesterone receptor (PR) binding assay using dextran-coated charcoal adsorption on rabbit uterine cytosol, the relative binding affinity (RBA) rank order was NET > progesterone > NETO. Despite lower PR affinity, NETO uniquely demonstrated significant anti‑progestational activity in vivo, while NET showed no anti‑progestational effect even at 16 mg [1]. Oximation at C3 therefore converts a pure progestin into a mixed agonist/antagonist, a qualitative pharmacological switch that cannot be achieved by esterification or dose escalation of NET.

anti-progestin receptor binding progesterone receptor NETO

12.5-Fold Superior Anti-Implantation Potency vs. Norethisterone In Vivo

In a rabbit anti‑implantation model, norethisterone-3-oxime (NETO) was reported to exhibit an anti‑implantation effect 12.5‑fold greater than that of norethisterone (NET) [1]. The morphological basis for this enhanced potency was independently demonstrated by Li and Li (1987), who showed that NETO at 2 mg/kg/day (gavage) induced marked oviductal tortuosity, epithelial hyperplasia, mucosal edema, and significant luminal narrowing at the ampullary-isthmic junction and isthmus, with reduced mucin secretion and capillary congestion [2]. No equivalent systematic oviductal effect has been reported for NET at comparable doses.

contraceptive potency anti-implantation NETO norethisterone

Drastic Prolongation of Hepatic Half-Life vs. Norethisterone Across Species

In a head-to-head in vitro hepatocyte stability study, five 19‑norprogestins—norethisterone (NET), levonorgestrel (LN), gestodene, NET-3‑oxime (NETO), and norgestimate—were incubated with freshly isolated hepatocyte suspensions (3 × 10⁶ cells/mL) from rat, rabbit, guinea pig, dog, and cynomolgus monkey [1]. Rat hepatocytes metabolized NET with a half‑life (t₁/₂) below 2 minutes, while NETO showed a drastically increased t₁/₂ (>15‑fold increase relative to NET). In cynomolgus monkey hepatocytes, NETO t₁/₂ was also substantially prolonged compared to NET. Dog hepatocytes were an exception, degrading NETO ~3‑fold faster than NET. Rabbit hepatocyte t₁/₂ ranged from 5–8 minutes for the 3‑keto progestins, whereas guinea pig, dog, and monkey hepatocyte t₁/₂ values were generally above 30 minutes. NETO also produced quantifiable ethinylestradiol (EE2) via aromatization, a metabolite not generated from non‑aromatizable progestins [1].

hepatic metabolism metabolic stability hepatocyte half-life NETO NET

Dual-Active-Metabolite Prodrug Architecture: NET and Ethinylestradiol Generation Quantified In Vivo

Following both intravenous and intragastric administration of [³H]-NETO (1 mg/kg, 20 μCi/kg) to female cynomolgus monkeys, the orally administered dose showed 84.0 ± 16.9% bioavailability and was rapidly cleared from plasma (total clearance = 97% of plasma liver flow) [1]. NETO was extensively metabolized, generating at least two pharmacologically active metabolites: norethisterone (NET, the primary progestogenic metabolite reaching similar plasma levels as NETO) and ethinylestradiol (EE2), with an EE2 conversion rate below 0.5% of the dose [1]. In rabbits, approximately 48% (i.v.) and 91% (i.g.) of the NETO dose was hydrolyzed to NET, and 0.35% was aromatized to EE2 [2]. This dual-prodrug behavior—simultaneously delivering a progestin (NET) and a potent estrogen (EE2) from a single administered compound—is structurally impossible for norethisterone acetate, norethisterone enanthate, or other simple esters that only release NET upon hydrolysis.

prodrug conversion aromatization pharmacokinetics NETO EE2

Isomeric Interconversion (Syn→Anti) as a Unique Quality and Bioanalytical Attribute

Norethisterone-3-oxime exists as syn- and anti‑isomers around the C=N double bond. In an in vivo metabolism study in rabbits, purified syn‑ and anti‑isomers as well as the racemic mixture were administered intraperitoneally. The syn‑isomer was found to be converted in vivo into the anti‑isomer, and more than half of urinary radioactivity was recovered as unchanged norethisterone oxime following β‑glucuronidase hydrolysis [1]. Plasma radioactivity declined from approximately 3.5% of dose/100 mL at 2 h post-injection to 0.5% of dose/100 mL at 24 h [1]. This dynamic in vivo isomerization is not possible with 3‑keto progestins (which lack the C=N bond) and represents a specific chemical identity and purity parameter that must be controlled during synthesis, storage, and bioanalysis of NETO.

E/Z isomerism oxime isomerization bioanalytical NETO

Pharmacokinetic Distinction from Norethisterone-3-oxime Acetate (NETO-AC) in Non-Human Primates

A direct pharmacokinetic comparison in rhesus monkeys administered [6,7-³H]-NETO and [6,7-³H]-NETO-AC (1 mg oral or i.v.) demonstrated that NETO achieved an absolute oral bioavailability of 39.14 ± 11.40%, whereas NETO-AC reached 49.96 ± 24.24% [1]. NETO displayed biphasic elimination (t₁/₂α = 0.90 ± 0.26 h; t₁/₂β = 8.55 ± 2.21 h) and was detectable in blood for 8–12 h post-dosing. In contrast, NETO-AC was non‑detectable when given orally due to immediate and extensive first‑pass metabolism; its major metabolites (NETO, NET, and NET-AC) appeared within 15 minutes of administration [1]. When injected intravenously, NETO-AC declined abruptly and was undetectable after 4 h [1]. These data establish that NETO and NETO-AC are not bioequivalent and cannot be substituted without altering systemic exposure profiles.

oral bioavailability prodrug comparison NETO NETO-AC pharmacokinetics

Norethisterone-3-oxime (CAS 23965-86-8) – High-Yield Application Scenarios Anchored in Quantitative Evidence


Postcoital Contraceptive and Anti-Implantation Mechanism Studies

NETO is the compound of choice for experimental models of postcoital contraception that demand both high anti‑implantation potency (12.5‑fold greater than norethisterone [1]) and built‑in anti‑progestational activity (absent in norethisterone even at 16 mg [2]). The morphological oviductal changes comprehensively documented by Li and Li (1987)—including luminal narrowing, epithelial hyperplasia, and reduced mucin secretion [3]—provide a reproducible histopathological endpoint. Per the US Patent 4,027,019, the 3‑oxime subclass is specifically claimed for pre‑ and post‑coital fertility suppression [4], providing intellectual property context for translational research.

Dual-Mechanism Prodrug Pharmacology (Progestin + Estrogen from a Single Agent)

NETO uniquely generates two pharmacologically active metabolites—norethisterone (NET) and ethinylestradiol (EE2)—upon hydrolysis and aromatization in vivo. In rabbits, 48–91% of the dose is converted to NET and 0.35% to EE2 [1]; in cynomolgus monkeys, oral bioavailability is 84% with EE2 conversion below 0.5% of dose [2]. This dual‑prodrug feature makes NETO ideal for proof‑of‑concept studies where simultaneous progestogenic and estrogenic activity from a single administered molecule is experimentally desirable, such as in hormone‑dependent cancer xenograft models or endometrial function assays. In contrast, norethisterone acetate yields only NET upon hydrolysis and cannot replicate this dual‑hormone exposure.

Hepatic First-Pass Metabolism and Species-Comparative Drug Disposition

For in vitro‑in vivo extrapolation (IVIVE) of progestin clearance, NETO serves as a critical comparator because its C3 oxime dramatically slows hepatic degradation relative to the 3‑keto parent, norethisterone. Kühnert et al. (1991) demonstrated a >15‑fold increase in rat hepatocyte t₁/₂ for NETO vs. NET, while dog hepatocytes showed the opposite trend (~3‑fold faster clearance for NETO) [1]. This species‑dependent metabolic inversion makes NETO a valuable probe substrate for studying oxime‑specific hydrolytic and reductive metabolic pathways across preclinical species, and its inclusion in hepatocyte stability panels provides orthogonal SAR data that 3‑keto and 3‑acetate progestins cannot supply.

Bioanalytical Method Development for Oxime Isomer Resolution

The inherent syn/anti isomerism of NETO introduces a specific quality attribute for analytical chemistry. In vivo isomer interconversion (syn→anti) was demonstrated by Khan and Fotherby (1978), with >50% of urinary radioactivity recoverable as unchanged oxime after β‑glucuronidase treatment [1]. For laboratories developing HPLC, LC‑MS/MS, or stability‑indicating assays for steroid oximes, NETO is the optimal reference standard for method validation because it requires resolution and quantification of both geometric isomers. This isomer‑specific analytical need creates a niche procurement demand for isomerically characterized NETO reference material that cannot be satisfied with non‑oxime progestin standards.

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